4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane
Description
Properties
IUPAC Name |
4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c1-6-2-7(3-6,4-8)5-9-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTNRIMCLYAMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138423-39-7 | |
| Record name | 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-2-oxabicyclo[2.1.1]hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
Pharmaceutical Development
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane serves as a scaffold for designing new therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or target specificity.
- Case Study : Research has indicated that bicyclic compounds similar to this compound have been incorporated into drug designs, demonstrating their utility as bioisosteres for traditional aromatic systems, thus potentially improving pharmacokinetic properties .
Organic Synthesis
The compound is amenable to various chemical transformations, including nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
- Synthesis Pathway : The synthesis typically involves multi-step synthetic routes, allowing for the generation of diverse derivatives that can be further explored for their chemical properties .
Agrochemicals
This compound has potential applications in agrochemistry as well, where its derivatives can be developed into pesticides or herbicides.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited to introduce various functional groups into the bicyclic framework, thereby modifying its chemical and physical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane, highlighting structural variations, properties, and applications:
Structural and Electronic Differences
- Sulfonyl vs. Methyl Groups : The sulfonyl derivative (C₇H₁₁BrO₃S) exhibits higher molecular weight (255.13 g/mol) and increased electrophilicity compared to the parent compound, making it suitable for reactions requiring strong electron-withdrawing groups .
- Fluorinated Analog : The difluoromethyl-substituted compound (C₇H₉BrF₂O) introduces polarity and metabolic stability, a hallmark of fluorinated pharmaceuticals .
Reactivity Trends
- The parent compound’s bromomethyl group participates in SN2 reactions and cross-coupling processes. In contrast, the methanesulfonyl derivative’s sulfonyl group may stabilize transition states in nucleophilic substitutions .
- Derivatives with amine or azide substituents (e.g., : 4-(2-azidoethoxy)thiane) enable click chemistry applications, such as bioconjugation .
2.3. Safety and Handling Considerations While all brominated analogs likely share hazards related to bromine (e.g., skin irritation), the sulfonyl and difluoromethyl derivatives may introduce additional risks (e.g., sulfonyl chlorides’ corrosivity or fluorine toxicity) that require specialized handling .
Biological Activity
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane, a bicyclic organic compound with the molecular formula C7H11BrO, has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound contains a bromomethyl group that enhances its reactivity, making it a candidate for various biological investigations and synthetic transformations.
Structural Characteristics
The structure of this compound consists of two fused cyclopropane rings with an oxygen atom incorporated into the ring system, contributing to its potential biological activity. The molecular weight is approximately 191.07 g/mol, with a predicted density of 1.562 g/cm³ and a boiling point around 196.8 °C .
The presence of the bromomethyl group suggests that this compound may undergo nucleophilic substitution reactions, allowing it to interact with various biological targets such as enzymes or receptors. This could provide insights into its pharmacological potential and inform drug design strategies.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane | C8H10O5 | Contains a methoxycarbonyl group; used in medicinal chemistry |
| 4-Chloromethyl-2-oxabicyclo[2.1.1]hexane | C7H11ClO | Chlorine substituent instead of bromine; similar reactivity |
| 2-Oxabicyclo[2.1.1]hexane | C6H10O | Parent compound; lacks substituents but serves as a base structure |
These comparisons illustrate how variations in substituents can significantly influence chemical reactivity and biological activity, highlighting the unique characteristics of this compound within this class of molecules .
Case Studies and Research Findings
While direct studies on this compound are scarce, related research on bicyclic compounds indicates their potential as bioisosteres for aromatic systems commonly found in pharmaceuticals:
- Bioisosterism : Research has shown that bicyclic structures like 2-oxabicyclo[2.1.1]hexanes can replace ortho-substituted phenyl rings in drug design, leading to improved physicochemical properties and biological activities . This suggests that derivatives of this compound could also exhibit enhanced bioactivity.
Q & A
How can 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane be synthesized and characterized in academic research?
Basic Question
The compound is synthesized via electrophilic halocyclization or photochemical intramolecular cycloaddition. Key characterization methods include:
- NMR Spectroscopy : Proton and carbon NMR (e.g., δ 1.76–1.69 ppm for bridgehead protons; δ 85.69 ppm for the oxabicyclo oxygen-bearing carbon) .
- HRMS-ESI : Confirm molecular ion peaks (e.g., [C14H17BrO2+Na]+ at m/z 319.0305) .
- TLC : Monitor reaction progress (e.g., hexane:ethyl acetate, 90:10 v/v, Rf = 0.35) .
What are the primary applications of this compound in medicinal chemistry?
Basic Question
This compound serves as a versatile building block for:
- Bioisosteric Replacement : Substitutes ortho-substituted benzene rings in bioactive molecules (e.g., antifungal agents, kinase inhibitors) to improve metabolic stability and lipophilicity .
- Functionalization : The bromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing pharmacophores .
How does replacing benzene with 2-oxabicyclo[2.1.1]hexane affect physicochemical properties in drug design?
Advanced Question
The substitution impacts:
- Lipophilicity : Decreases calculated cLogP by 0.7–1.2 units (e.g., in boscalid analogs) but may minimally alter experimental logD .
- Metabolic Stability : Varies by context. In fluxapyroxad analogs, 2-oxabicyclo[2.1.1]hexane increased metabolic stability (intrinsic clearance: 23 vs. 28 µL/min/mg for parent compound) .
Methodological Insight : Use human liver microsomes (HLM) assays and computational tools (e.g., SwissADME) to predict outcomes.
What mechanistic insights govern the reactivity of this compound under solvolysis?
Advanced Question
Reactivity depends on:
- Leaving Group Quality : Brosylates (e.g., derived from 2-oxabicyclo[2.1.1]hexane-5-methanol) favor fragmentation over nucleophilic substitution .
- Solvent Effects : Less nucleophilic solvents (e.g., acetone) promote fragmentation pathways .
Experimental Design : Use kinetic studies (e.g., tracking by NMR) and vary solvents/leaving groups to map reaction pathways.
How should researchers resolve contradictions between calculated and experimental lipophilicity data for bicyclo[2.1.1]hexane derivatives?
Advanced Question
Discrepancies (e.g., cLogP vs. logD) arise from:
- 3D Conformation : The bicyclic system’s rigidity reduces solvent-accessible surface area, affecting experimental logD .
- Ionization Effects : Polar functional groups (e.g., oxabicyclo oxygen) may enhance solubility despite high cLogP.
Resolution Strategy :
Validate logD via shake-flask or chromatographic methods (e.g., HPLC with octanol-water partitioning).
Use molecular dynamics simulations to model solvent interactions .
What are the challenges in optimizing metabolic stability using bicyclo[2.1.1]hexane bioisosteres?
Advanced Question
Key challenges include:
- Context-Dependent Effects : In boscalid analogs, bicyclo[2.1.1]hexane improves stability (CIint = 12 vs. 26 µL/min/mg), but 2-oxabicyclo variants show even greater enhancement (CIint = 3 µL/min/mg) .
- Enzyme-Specific Metabolism : Cytochrome P450 binding affinity may vary due to steric shielding from the bicyclic core.
Methodology : - Screen analogs in HLM assays with CYP isoform-specific inhibitors.
- Pair with molecular docking to predict metabolite formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
